molecular formula C19H13ClN2O3 B15042029 N-(4-chloro-2-nitrophenyl)biphenyl-4-carboxamide

N-(4-chloro-2-nitrophenyl)biphenyl-4-carboxamide

Cat. No.: B15042029
M. Wt: 352.8 g/mol
InChI Key: ISHVQGHMTAOQQV-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide is an organic compound that features a biphenyl core with a carboxamide group and a nitro-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products, though specific products depend on the reaction conditions.

Scientific Research Applications

N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-2-nitrophenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of functional groups and biphenyl core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13ClN2O3/c20-16-10-11-17(18(12-16)22(24)25)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23)

InChI Key

ISHVQGHMTAOQQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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